molecular formula C26H23Br2N3O6 B11548489 2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

Cat. No.: B11548489
M. Wt: 633.3 g/mol
InChI Key: WTDMAQJMHNNPDF-VVEOGCPPSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound featuring multiple functional groups, including bromine atoms, methoxy groups, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate typically involves multiple steps:

    Formylation: The addition of a formyl group to the aromatic ring.

    Amidation: The formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.

    Esterification: The formation of an ester bond between the phenol and benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amide groups.

    Reduction: Reduction reactions can target the bromine atoms and the carbonyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine atoms and amide groups allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23Br2N3O6

Molecular Weight

633.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C26H23Br2N3O6/c1-15-5-4-6-17(9-15)26(34)37-24-18(10-19(27)12-20(24)28)13-30-31-23(32)14-29-25(33)16-7-8-21(35-2)22(11-16)36-3/h4-13H,14H2,1-3H3,(H,29,33)(H,31,32)/b30-13+

InChI Key

WTDMAQJMHNNPDF-VVEOGCPPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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